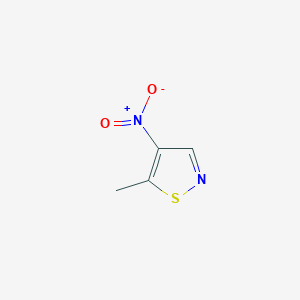

5-Methyl-4-nitro-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQKCXLNWRWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631709 | |

| Record name | 5-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-19-4 | |

| Record name | 5-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 4 Nitro 1,2 Thiazole and Analogous Nitrothiazoles

Foundational Approaches to Thiazole (B1198619) Ring Construction

The construction of the thiazole nucleus can be achieved through several reliable synthetic routes. These methods typically involve the formation of carbon-sulfur and carbon-nitrogen bonds to close the five-membered ring.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the preparation of thiazole derivatives. In its classic form, the reaction involves the condensation of an α-halocarbonyl compound with a thioamide. This versatile reaction can be adapted to produce a wide array of substituted thiazoles by varying the starting materials.

The general mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring.

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide | Product | Reference |

|---|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | researchgate.net |

| Phenacyl bromide | Thiobenzamide | 2,4-Diphenylthiazole | N/A |

Modifications to the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign procedures. These modifications often involve the use of different catalysts, reaction conditions, or starting materials. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields chemscene.com. One-pot, multi-component variations of the Hantzsch synthesis have also been developed, allowing for the efficient construction of complex thiazole derivatives from simple precursors charlotte.edu.

This class of reactions is fundamentally linked to the Hantzsch synthesis but encompasses a broader range of cyclization strategies involving α-halocarbonyl compounds and thioamides or their synthetic equivalents. The core principle remains the reaction between an electrophilic carbon (from the α-halocarbonyl) and a nucleophilic sulfur and nitrogen (from the thioamide).

Kinetic studies of the reaction between α-halo ketones and thioamides have shown that the reaction typically follows second-order kinetics, being first order with respect to each reactant organic-chemistry.org. The reaction is influenced by the nature of the substituents on both the α-halocarbonyl and the thioamide, as well as the reaction solvent and temperature. The use of α-haloketones in the synthesis of various heterocyclic compounds, including thiazoles, is a well-established and versatile strategy google.com.

In addition to the classic acid-catalyzed or thermal conditions of the Hantzsch synthesis, base-induced cyclization methods have been developed for thiazole synthesis. These methods often utilize strong bases to deprotonate a suitable precursor, initiating the cyclization cascade. For example, the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles nih.gov.

Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of thiazoles. These methods often proceed through different mechanistic pathways than the traditional Hantzsch synthesis and can offer unique regioselectivity and functional group tolerance. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) has been reported to produce thiazoles in very good yields under mild conditions organic-chemistry.org. Another approach involves the direct copper-catalyzed arylation of heterocycle C-H bonds, which can be used to functionalize a pre-existing thiazole ring organic-chemistry.org.

Table 2: Comparison of Foundational Thiazole Synthesis Approaches

| Method | Key Reactants | General Conditions | Advantages |

|---|---|---|---|

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Typically acidic or neutral, heating | Versatile, well-established |

| Base-Induced Cyclization | Active methylene isocyanides, Dithioates | Strong base (e.g., lithium tert-butoxide) | Simple, rapid, often avoids purification |

| Copper-Catalyzed Cyclization | Oximes, Anhydrides, KSCN | Copper catalyst (e.g., CuI) | Mild conditions, good functional group tolerance |

Targeted Synthesis of 5-Methyl-4-nitro-1,2-thiazole Scaffolds

The synthesis of this compound presents a specific challenge due to the need for precise placement of both the methyl and nitro groups on the thiazole ring. This can be achieved either by constructing the substituted ring from acyclic precursors or by modifying a pre-formed thiazole ring.

The direct nitration of a pre-existing 5-methyl-1,2-thiazole would be a straightforward approach to the target molecule. However, the regioselectivity of electrophilic substitution on the thiazole ring is highly dependent on the nature and position of existing substituents. The thiazole ring is generally deactivated towards electrophilic attack, and the presence of a methyl group at the 5-position will influence the position of nitration.

While direct nitration of 5-methyl-1,2-thiazole at the 4-position is not extensively documented, general principles of electrophilic aromatic substitution on thiazoles suggest that the 4-position is a potential site for nitration, especially if the 2-position is blocked. The nitration of thiazole derivatives often requires harsh conditions, such as a mixture of nitric acid and sulfuric acid.

A study on the direct nitration of various five-membered heterocycles, including thiazoles, using nitric acid/trifluoroacetic anhydride (B1165640) has shown this to be an effective method for producing mononitro derivatives. The regioselectivity would need to be carefully controlled to favor the desired 4-nitro isomer.

An alternative strategy involves the construction of the this compound ring from acyclic precursors that already contain the required methyl and nitro functionalities. This approach offers the advantage of unambiguous regiochemistry.

One plausible approach could be a variation of the Hantzsch synthesis using a nitro-substituted α-halocarbonyl compound and a thioamide. For instance, the reaction of a 1-halo-1-nitropropan-2-one with a thioamide could potentially lead to the formation of a 5-methyl-4-nitrothiazole (B15355471) derivative. However, the stability and availability of such nitro-substituted α-halocarbonyls can be a limiting factor.

Another condensation approach involves the reaction of a compound containing a nitro group adjacent to a methylene group with a source of the S-C-N fragment. For example, the condensation of nitroacetone with a reagent like thiocyanoacetamide could theoretically lead to the formation of the desired thiazole ring after cyclization and dehydration.

A documented synthesis of a symmetrically substituted thiazolo[5,4-d]thiazole (B1587360) involves the double condensation reaction of dithiooxamide (B146897) with two equivalents of 4-nitrobenzaldehyde, indicating that the nitro group is compatible with thiazole ring formation via condensation charlotte.edu. While this is a different thiazole system, it demonstrates the principle of incorporating a nitro-substituted component in a condensation reaction to form a thiazole ring.

Table 3: Potential Precursors for Condensation Synthesis of this compound

| Component 1 | Component 2 | Potential Product |

|---|---|---|

| 1-Halo-1-nitropropan-2-one | Thioformamide | This compound |

| Nitroacetone | Thiocyanoacetamide | 2-Cyano-5-methyl-4-nitro-1,2-thiazole |

Multi-component Reactions in Nitrothiazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. In the context of nitrothiazole synthesis, MCRs provide a powerful tool for the construction of the core heterocyclic ring with the desired substitution pattern.

A notable example involves the one-pot, three-component synthesis of polysubstituted 2-aminothiazoles utilizing α-nitro epoxides, potassium thiocyanate, and various primary amines. prepchem.com This method is advantageous as it proceeds under mild and eco-friendly conditions, avoiding the need for harsh reagents or catalysts. prepchem.com The reaction mechanism is proposed to initiate with the ring-opening of the α-nitro epoxide by the thiocyanate ion, followed by a nucleophilic attack from the amine and subsequent intramolecular cyclization to yield the final 2-aminothiazole (B372263) product. prepchem.com The efficiency of this reaction is influenced by the electronic properties of the substituents, with electron-withdrawing groups on the α-nitro epoxide generally leading to higher yields. prepchem.com

Another versatile three-component approach for the synthesis of 2-iminothiazoles involves the reaction of amines, isothiocyanates, and nitroepoxides in THF at low temperatures. wikipedia.org This catalyst-free reaction proceeds through the in situ formation of a thiourea (B124793) derivative, which then attacks the nitroepoxide, leading to ring-opening, cyclization, and dehydration to afford the 2-iminothiazole products in high yields. wikipedia.org

The table below summarizes key aspects of these multi-component reactions for the synthesis of functionalized thiazoles.

| Reactants | Product Type | Key Features | Reference |

| α-Nitro epoxides, Potassium thiocyanate, Primary amines | Polysubstituted 2-aminothiazoles | One-pot, eco-friendly, good to excellent yields | prepchem.com |

| Amines, Isothiocyanates, Nitroepoxides | 2-Iminothiazoles | Catalyst-free, high to excellent yields, simple reaction conditions | wikipedia.org |

| Chalcone, Nitrobenzene, Carbon Disulfide | Thiazole-2-thione | Convenient protocol | rsc.org |

These MCRs highlight a modern and efficient approach to the synthesis of functionalized thiazoles, including those bearing nitro groups, which are valuable precursors for further chemical exploration.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the principles of sustainable and green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of nitrothiazoles has benefited from these advancements through the application of techniques such as biocatalysis, ultrasonic irradiation, and the use of green solvents, as well as the development of metal-free and electrochemical methods.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and mild reaction conditions. While specific biocatalytic routes for this compound are not extensively documented, the broader application of biocatalysis in thiazole synthesis is established. For instance, chitosan-based materials have been investigated as eco-friendly biocatalysts. nih.govnih.gov A terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) has been shown to be an effective and reusable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering high yields and short reaction times. nih.govnih.gov The application of such biocatalytic systems to the synthesis of nitrothiazoles is a promising area for future research, potentially offering a greener alternative to traditional chemical catalysts.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various thiazole derivatives. mdpi.comchemscene.combepls.com Ultrasound-assisted synthesis often leads to shorter reaction times, higher product purity, and can sometimes be performed under solvent-free conditions, all of which are tenets of green chemistry. chemscene.com For example, the synthesis of new 1,3-thiazoles and 1,3,4-thiadiazines has been efficiently achieved using ultrasonic irradiation in a solvent-free approach. chemscene.com The combination of ultrasonic irradiation with biocatalysts, such as the aforementioned chitosan hydrogel, further exemplifies the synergy of green chemistry techniques. nih.gov

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Deep eutectic solvents (DESs) have emerged as a class of green solvents with favorable properties such as low volatility, biodegradability, and low cost. scispace.com DESs, often composed of a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), can act as both the solvent and catalyst in chemical reactions. sigmaaldrich.com Their application in the synthesis of thiazole derivatives, including benzothiazoles, has been demonstrated, offering an environmentally benign alternative to conventional volatile organic solvents. nih.govorganic-chemistry.org

The following table provides an overview of green chemistry approaches in the synthesis of thiazole derivatives.

| Green Chemistry Technique | Example Application | Advantages | Reference |

| Biocatalysis | Chitosan-based hydrogel for thiazole synthesis | Mild conditions, high yields, reusability | nih.govnih.gov |

| Ultrasonic Irradiation | Synthesis of 1,3-thiazoles and 1,3,4-thiadiazines | Reduced reaction times, high purity, solvent-free options | chemscene.com |

| Green Solvents (DES) | One-pot synthesis of benzothiazole (B30560) derivatives | Environmentally benign, can act as catalyst and solvent | nih.govorganic-chemistry.org |

Metal-Free Approaches: The development of synthetic methods that avoid the use of transition-metal catalysts is a significant goal in green chemistry, as it can reduce cost, toxicity, and contamination of the final product. A metal-free process for the synthesis of 2-aminobenzothiazoles has been developed using catalytic iodine and molecular oxygen as the oxidant. mdpi.comnih.gov This method proceeds under mild conditions and offers a practical and environmentally friendly alternative to metal-catalyzed routes. nih.gov The proposed mechanism involves enolization, α-iodination, nucleophilic substitution, cyclization, and subsequent dehydrogenation. nih.gov

Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and proceeding under mild conditions. This technique has been applied to the synthesis of 2-aminothiazoles from active methylene ketones and thioureas, mediated by NH₄I in an undivided cell. lookchem.com This method is advantageous as it avoids external oxidants and the pre-functionalization of substrates. lookchem.com The electrochemical intramolecular dehydrogenative C–S bond formation has also been employed for the synthesis of benzothiazoles. ias.ac.in While direct electrochemical synthesis of this compound is not prominently reported, the electrochemical reduction of the nitro group in related heterocyclic systems to form the corresponding amine has been studied, demonstrating the potential of electrochemistry for the functional group interconversion of nitrothiazoles. mdpi.com

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile building block for the creation of a wide range of derivatives. Through functional group interconversions and the formation of more complex molecular structures, a library of analogues can be generated for various applications.

The reactivity of the thiazole ring and its substituents allows for a variety of chemical transformations. Key functional group interconversions for this compound would involve modifications of the nitro group, the methyl group, and the thiazole ring itself.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities. This conversion is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride or iron in acidic media. wikipedia.orgias.ac.in The resulting 4-amino-5-methyl-1,2-thiazole can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups.

Reactions of the Methyl Group: The methyl group at the 5-position can also be a site for functionalization. While less reactive than the nitro group, it can potentially undergo reactions such as oxidation to a carboxylic acid or halogenation under radical conditions, providing handles for further modification.

Electrophilic Substitution on the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution reactions such as nitration and bromination, although the presence of the deactivating nitro group at the 4-position would make further substitution challenging and likely direct incoming electrophiles to specific positions. Studies on the bromination of various substituted thiazoles have been conducted to create a family of bromothiazoles, which are versatile synthetic precursors. mdpi.comnih.gov For instance, the nitration of 5-methylthiazole (B1295346) has been shown to yield 5-methyl-4-nitrothiazole. mdpi.comias.ac.in

The table below outlines potential functional group interconversions for this compound.

| Functional Group | Transformation | Potential Reagents/Conditions | Resulting Functional Group |

| 4-Nitro | Reduction | H₂, Pd/C; SnCl₂/HCl; Fe/HCl | 4-Amino |

| 5-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 5-Carboxylic acid |

| Thiazole Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted thiazole |

The derivatization of the this compound core can lead to the creation of complex molecules and hybrid systems, where the nitrothiazole moiety is linked to other pharmacologically active scaffolds. This molecular hybridization strategy is often employed in drug discovery to combine the therapeutic properties of different heterocyclic systems into a single molecule.

For example, novel hybrid compounds containing a 5-nitrothiazole (B1205993) moiety have been synthesized and evaluated for their biological activities. One such approach involves the synthesis of nitrothiazole-thiazolidinone hybrids, which have shown promising antimicrobial properties. The synthesis of these hybrids often involves multi-step reaction sequences starting from a functionalized nitrothiazole precursor.

Another strategy involves linking the nitrothiazole core to other heterocyclic systems like piperazine (B1678402). A series of 5-nitrothiazole-piperazine derivatives have been prepared and have demonstrated significant antigiardial and antitrichomonal activities. nih.gov These syntheses typically involve the reaction of a suitably functionalized nitrothiazole with a piperazine derivative.

The creation of these complex architectures often relies on the functional group interconversions discussed previously. For instance, the conversion of the nitro group to an amino group allows for the formation of amide or sulfonamide linkages to other molecular fragments. Similarly, functionalization of the methyl group or the thiazole ring can provide points of attachment for building more elaborate structures. The synthesis of dithiazole, trithiazole, and tetrathiazole systems from a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one precursor demonstrates the assembly of multiple thiazole units into a single molecule. nih.gov

Reaction Mechanisms and Reactivity of 5 Methyl 4 Nitro 1,2 Thiazole Derivatives

Aromaticity and Electronic Structure Influencing Reactivity

The 1,2-thiazole ring is an aromatic system. medwinpublishers.com Like other azoles, it is a planar, five-membered heterocycle with significant pi-electron delocalization, which confers aromatic stability. medwinpublishers.comwikipedia.org This aromatic character is a foundational aspect of its reactivity, predisposing it to substitution reactions rather than addition reactions, although its reactivity profile is significantly modulated by the presence of two different heteroatoms and potent substituents.

The distribution of electron density in the 1,2-thiazole ring is non-uniform due to the differing electronegativities of the nitrogen, sulfur, and carbon atoms. The nitrogen atom, being more electronegative than carbon, acts as an electron sink, withdrawing electron density from the ring. Conversely, the sulfur atom can act as an electron donor, contributing its lone pair electrons to the π-system. This push-pull electronic environment, combined with the strong electron-withdrawing nature of the 4-nitro group and the electron-donating effect of the 5-methyl group, creates a highly polarized ring system. The nitro group profoundly decreases electron density across the ring, particularly at the positions ortho and para to it, making the entire nucleus electron-deficient.

Table 1: Influence of Substituents on the Electronic Environment of the 1,2-Thiazole Ring

| Position | Atom/Group | Electronic Effect | Influence on Reactivity |

| 1 | Sulfur (S) | Electron-donating (p-orbital overlap) | Increases electron density, influences aromaticity |

| 2 | Nitrogen (N) | Electron-withdrawing (inductive and mesomeric) | Decreases electron density, site of protonation |

| 4 | Nitro Group (-NO₂) | Strongly electron-withdrawing (-I, -M) | Deactivates ring to electrophilic attack; Activates ring for nucleophilic attack |

| 5 | Methyl Group (-CH₃) | Electron-donating (hyperconjugation, +I) | Slightly increases electron density, directs electrophiles (in absence of -NO₂) |

The nitrogen and sulfur heteroatoms play distinct and crucial roles in modulating the electronic landscape of the 1,2-thiazole ring.

Nitrogen Atom: The nitrogen atom at position 2 functions primarily as an electron-withdrawing entity. Its lone pair of electrons is part of the aromatic sextet, but its electronegativity inductively withdraws electron density from the adjacent carbon atoms. This effect is analogous to the nitrogen in pyridine, contributing to the deactivation of the ring toward electrophilic attack. ias.ac.inias.ac.in

Sulfur Atom: The sulfur atom at position 1 is less electronegative than nitrogen and possesses lone pairs in its d-orbitals that can participate in the π-electron system. It generally functions as an electron donor, which helps to partially offset the electron-withdrawing effect of the nitrogen atom. pharmaguideline.com This donation of electron density is a key factor in maintaining the ring's aromaticity. medwinpublishers.com

Electrophilic Substitution Reactions

Electrophilic substitution is a characteristic reaction of aromatic compounds. However, for 5-Methyl-4-nitro-1,2-thiazole, such reactions are significantly hindered.

The regioselectivity of electrophilic substitution is determined by the combined electronic effects of the substituents already present on the ring. In this specific derivative, the influences are:

Nitro Group (-NO₂): As a powerful deactivating group, the nitro group at C4 strongly withdraws electron density via both inductive and resonance effects. This makes the entire thiazole (B1198619) nucleus highly electron-deficient and thus resistant to attack by electrophiles. sciepub.com

Methyl Group (-CH₃): The methyl group at C5 is an activating group that donates electron density through hyperconjugation and a weak inductive effect. In a typical aromatic system, it would direct incoming electrophiles to the ortho and para positions.

In this compound, the deactivating effect of the nitro group overwhelmingly dominates the activating effect of the methyl group. The powerful electron-withdrawing nature of the nitro substituent effectively quenches the ring's reactivity towards electrophiles. sciepub.com Any potential electrophilic attack would be extremely difficult to achieve.

Given the electronic properties of this compound, further nitration or sulfonation is generally not feasible. The presence of the 4-nitro group deactivates the ring to such an extent that the harsh conditions required for these reactions (e.g., strong acids and high temperatures) would likely lead to decomposition of the molecule rather than substitution. ias.ac.in Studies on other nitrothiazoles confirm that electrophilic substitution reactions are largely inhibited by the presence of a nitro group. sciepub.com

Table 2: Predicted Reactivity toward Aromatic Substitution Reactions

| Reaction Type | Reagent Type | Predicted Reactivity for this compound | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, SO₃) | Highly Unlikely / Inhibited | The strong deactivating effect of the 4-nitro group makes the ring extremely electron-poor. sciepub.com |

| Nucleophilic Substitution | Nucleophiles (e.g., RO⁻, RNH₂) | Favorable (if a leaving group is present) | The 4-nitro group activates the ring for nucleophilic attack by stabilizing the negative charge of the intermediate. |

Nucleophilic Substitution Reactions

In sharp contrast to its inertness towards electrophiles, the this compound ring system is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group is pivotal in this activation. It can stabilize the negatively charged Meisenheimer-like intermediate that forms when a nucleophile attacks the ring, thereby lowering the activation energy for the reaction.

For a nucleophilic substitution to occur, a suitable leaving group (such as a halide) must be present on the ring, typically at a position activated by the nitro group (ortho or para). For instance, if a halogen were present at the C3 or C5 position, it could potentially be displaced by strong nucleophiles.

Furthermore, some highly activated nitro-heterocyclic systems are known to undergo reactions where the nitro group itself is displaced by a potent nucleophile, or the ring may be susceptible to cleavage under strong nucleophilic or basic conditions. sciepub.com For example, 5-nitrothiazole (B1205993) has been observed to undergo ring-opening upon reaction with sodium methoxide in DMSO. sciepub.com While specific studies on this compound are limited, the general principles of reactivity for nitro-activated heterocyclic systems suggest a high susceptibility to nucleophilic attack.

Site Selectivity of Nucleophilic Attack on the Thiazole Ring

The thiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The inherent electronic distribution of the thiazole nucleus renders the C2 position the most electron-deficient and, therefore, the primary site for nucleophilic substitution. pharmaguideline.comias.ac.innih.gov The presence of a halogen or other good leaving group at this position facilitates substitution by strong nucleophiles. pharmaguideline.comias.ac.in

In the case of this compound, the powerful electron-withdrawing nitro group at the C4 position intensely activates the entire ring system towards nucleophilic attack. This activation makes several positions on the ring susceptible to substitution. While the C2 position is generally the most reactive in thiazoles, the C5 position can also be a target. pharmaguideline.comias.ac.in However, the reactivity is highly dependent on the specific nucleophile and reaction conditions. For instance, studies on related nitrothiazoles have shown that while some reactions proceed via normal substitution, others can lead to rapid decomposition and ring-opening, particularly with strong nucleophiles in polar solvents. sciepub.com

The general order of reactivity for nucleophilic attack on the thiazole ring is influenced by the stability of the intermediate formed. The attack at C2 is often favored due to the proximity of the two heteroatoms which can stabilize the negative charge of the Meisenheimer-like intermediate.

| Position on Thiazole Ring | General Susceptibility to Nucleophilic Attack | Influence of Substituents on this compound |

| C2 | High (most electron-deficient position) pharmaguideline.comnih.gov | Highly activated by the C4-nitro group. Primary site for attack if a leaving group is present. |

| C4 | Moderate (can be attacked if activated) pharmaguideline.com | Site of the activating nitro group; direct substitution of the nitro group is less common but possible. |

| C5 | Moderate (can be attacked if activated) pharmaguideline.com | Activated by the C4-nitro group, but potentially shielded by the adjacent C5-methyl group. |

Activation by Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) play a crucial role in the chemistry of thiazoles by modulating the electron density of the ring. The nitro group (NO₂) is a potent EWG that significantly deactivates the thiazole ring towards electrophilic substitution while strongly activating it for nucleophilic substitution. ias.ac.inias.ac.infirsthope.co.in This effect is attributed to the ability of the ring nitrogen to act as an "electron sink," a tendency that is greatly enhanced by the presence of an EWG. ias.ac.in

In this compound, the nitro group at the C4 position exerts a strong -I (inductive) and -M (mesomeric) effect, pulling electron density out of the π-system of the ring. This reduction in electron density makes the carbon atoms of the ring highly electrophilic and thus prone to attack by nucleophiles. sciepub.comfirsthope.co.in Kinetic studies on related 2-nitrothiazoles confirm that the nitro group functions as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, with reaction pathways involving a two-step mechanism through a stabilized intermediate. rsc.org The presence of such a powerful activating group is often a prerequisite for nucleophilic substitution to occur on the thiazole ring. pharmaguideline.comfirsthope.co.in However, this high reactivity can also be a drawback, as substrates with strong EWGs like a nitro group can sometimes give lower yields in synthetic protocols due to side reactions or instability. mdpi.com

Other Significant Reaction Pathways

Beyond nucleophilic substitution, the unique electronic and structural characteristics of the this compound framework allow for its participation in a variety of other significant chemical transformations.

Cycloaddition Reactions (e.g., with nitroalkenes)

The thiazole nucleus can participate as a diene component in cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition. nih.gov Specifically, derivatives like 4-alkenyl-2-aminothiazoles have been shown to react as "in-out" dienes with dienophiles like nitroalkenes. nih.govacs.org These reactions proceed with a high degree of control, exhibiting excellent site-, regio-, and diastereoselectivity. nih.govacs.org

In these transformations, the thiazole derivative provides the four-π-electron system, and the nitroalkene acts as the two-π-electron component. Computational studies have shown that the regioselectivity is dictated by the interactions between the C5 of the thiazole ring and the β-carbon of the nitroalkene. nih.gov The reaction typically yields tetrahydrobenzothiazole derivatives after a subsequent hydrogen migration step that re-aromatizes the thiazole ring. nih.govacs.org The use of nitroalkenes is particularly effective in controlling the regiochemistry of these cycloaddition reactions. acs.org While not demonstrated specifically for this compound, the established reactivity of the thiazole ring system suggests its potential to engage in similar pericyclic reactions under appropriate conditions.

| Reaction Type | Role of Thiazole Derivative | Common Reaction Partner | Key Features |

| [4+2] Cycloaddition | Diene (4π-electron system) nih.gov | Nitroalkenes (2π-electron system) acs.org | High regioselectivity and diastereoselectivity nih.govacs.org |

| [3+2] Cycloaddition | 1,3-dipole precursor (from thiazolium salts) | Electron-deficient alkenes/alkynes | Access to enantioenriched hydropyrrolo-thiazoles rsc.org |

Intramolecular Rearrangements and Transformations

Substituted thiazoles can undergo various intramolecular rearrangements and transformations, often initiated by heat or light. nih.gov Photochemical studies on 2-amino-4-methylthiazole, a structurally related compound, have revealed that UV irradiation can induce complex reaction cascades. nih.gov These transformations are initiated by the cleavage of the bonds within the thiazole ring, primarily the C-S and C-N bonds. nih.gov The resulting intermediates can then undergo hydrogen atom migration and further rearrangements to yield a variety of acyclic and cyclic products, such as carbodiimides and thiirenes. nih.gov

Additionally, cascade rearrangements involving nitro-group participation have been documented in related sulfur-nitrogen heterocyclic systems. For example, trifluoroacetic anhydride (B1165640) can mediate a process involving a Pummerer-like rearrangement, nitrile oxide formation, and subsequent cyclization to form new heterocyclic rings like 1,2,5-thiadiazoles. organic-chemistry.org These examples highlight the potential for the this compound scaffold to be transformed into other complex molecular architectures through controlled rearrangement processes.

Donor-Acceptor and Photochemical Reactions

The electronic nature of this compound, which contains both a potentially electron-donating heterocyclic system and a powerful electron-accepting nitro group, makes it a candidate for forming donor-acceptor (or charge-transfer) complexes. nih.govresearchgate.net In such complexes, the nitroaromatic component typically acts as the electron acceptor. core.ac.uk The thiazolo-thiazole framework, a related heterocyclic system, has been successfully incorporated as a π-conjugated bridge in donor-π-acceptor molecules, demonstrating the ability of this class of heterocycles to facilitate intramolecular charge transfer, a property crucial for materials with nonlinear optical properties. researchgate.netnih.gov

Thiazole derivatives are also known to be photochemically active. nih.gov As seen with 2-amino-4-methylthiazole, UV irradiation can lead to ring-opening and the formation of numerous photoproducts. nih.gov The primary photochemical event is often the cleavage of the weaker bonds in the ring, such as the S1–C2 bond. nih.gov For this compound, irradiation could potentially lead to isomerization, rearrangement, or fragmentation pathways, offering routes to novel chemical structures.

Oxidation and Dimerization Processes

The thiazole ring can undergo oxidation at its sulfur atom, though the specific outcomes depend on the oxidant and the substitution pattern of the ring. nih.gov The oxidation of related 2-thiazolines (dihydrothiazoles) has been studied, revealing that different oxidizing agents can lead to different products. rsc.org For example, reaction with certain peroxy acids can cause ring-opening to yield sulfonic acids and disulfides, while other conditions can lead to aromatization to the corresponding thiazole. rsc.org For this compound, oxidation could potentially form an N-oxide or S-oxide, or under harsher conditions, lead to oxidative degradation of the ring.

Dimerization is another reaction pathway available to thiazoles and related heterocycles. nih.gov This can occur through various mechanisms, including photochemical [2+2] cycloadditions if a suitable double bond is present in a substituent, or through reactions involving radical intermediates.

Advanced Characterization Techniques for Structural Elucidation of 5 Methyl 4 Nitro 1,2 Thiazole

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. These transitions correspond to the stretching, bending, and other internal motions of the atoms, providing direct information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz For 5-Methyl-4-nitro-1,2-thiazole, the key functional groups are the nitro group (NO₂), the methyl group (CH₃), and the 1,2-thiazole heterocyclic ring.

The most prominent features in the predicted FT-IR spectrum arise from the nitro group. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. Typically, for nitroarenes, the asymmetric stretch appears in the 1560–1500 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹. upi.edu The C-H bonds of the methyl group will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2975–2870 cm⁻¹ range, along with bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. The lone C-H on the thiazole (B1198619) ring is expected to show a stretching vibration above 3000 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the thiazole ring are anticipated in the 1650–1450 cm⁻¹ region. mdpi.comnih.gov

Raman spectroscopy serves as a complementary technique to FT-IR. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. Consequently, symmetric vibrations and bonds involving non-polar character often produce strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group (~1360–1330 cm⁻¹) is expected to be particularly strong in the Raman spectrum. The vibrations of the thiazole ring, especially the C=C and C=N stretching modes, are also anticipated to be Raman-active due to the polarizability of the π-electron system. researchgate.net In contrast, the asymmetric NO₂ stretch, which is strong in the IR spectrum, will likely be weaker in the Raman spectrum. C-H stretching vibrations are typically weak in Raman spectra. The C-S bond within the thiazole ring may also give rise to a characteristic Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, two signals are expected in the ¹H NMR spectrum.

Thiazole Ring Proton (C3-H): The molecule contains a single proton attached to the thiazole ring at the C3 position. This proton is in a heteroaromatic environment and is adjacent to a strongly electron-withdrawing nitro group at C4. This combination of effects is expected to significantly deshield the proton, shifting its resonance far downfield. Protons on unsubstituted thiazole rings typically appear between δ 7.0 and 9.0 ppm. modgraph.co.ukchemicalbook.com The potent deshielding effect of the ortho-nitro group would likely push this signal to the lower end of this range, possibly around δ 8.5–9.0 ppm. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Methyl Group Protons (C5-CH₃): The three protons of the methyl group are chemically equivalent and will produce a single signal. This methyl group is attached to an sp²-hybridized carbon of the heteroaromatic ring, a position analogous to a benzylic proton. This environment typically results in a chemical shift between δ 2.2 and 2.7 ppm. libretexts.org This signal will also appear as a singlet due to the absence of neighboring protons.

¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in the molecule, revealing the carbon backbone. For this compound, four distinct signals are predicted.

Thiazole Ring Carbons (C3, C4, C5): These carbons are sp²-hybridized and part of a heteroaromatic system, so their signals are expected in the downfield region (δ 110–170 ppm). asianpubs.orglibretexts.org

C3: This carbon is bonded to a hydrogen and is situated between the ring sulfur and the nitro-substituted C4. Its chemical shift is predicted to be in the aromatic region.

C4: This carbon is directly attached to the highly electron-withdrawing nitro group, which will cause significant deshielding. This is expected to be the most downfield of the ring carbons, likely in the δ 145–155 ppm range.

C5: This carbon is bonded to the methyl group and is adjacent to the ring nitrogen. It is also expected to be significantly downfield, potentially in the δ 150–165 ppm range.

Methyl Carbon (CH₃): This is an sp³-hybridized carbon, and its signal will appear in the upfield aliphatic region, typically around δ 10–20 ppm. bhu.ac.in

¹⁵N NMR is a specialized technique that directly probes the nitrogen nuclei. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it provides invaluable information about the electronic environment of nitrogen atoms. For this compound, two nitrogen signals are expected.

Thiazole Ring Nitrogen (N2): The nitrogen atom in a thiazole ring is in an sp²-hybridized, pyridine-like environment. The chemical shifts for azole-type nitrogens can vary widely but are generally found in a distinct region of the spectrum. Based on data for similar heterocyclic systems like imidazoles, the chemical shift could be in the range of δ -140 to -220 ppm (relative to CH₃NO₂). nih.gov

Nitro Group Nitrogen (NO₂): The nitrogen atom of a nitro group is highly deshielded due to the direct attachment of two electronegative oxygen atoms. The ¹⁵N chemical shifts for nitro groups in aromatic and aliphatic compounds typically appear in a range of δ -30 to +20 ppm (relative to CH₃NO₂). researchgate.net

The significant difference in the predicted chemical shifts for the two nitrogen atoms would allow for their unambiguous assignment.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the molecular framework of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the connectivity between atoms.

Detailed analysis of 2D NMR spectra would confirm the precise placement of the methyl and nitro groups on the 1,2-thiazole ring. For instance, an HMBC experiment would be expected to show a correlation between the protons of the methyl group (at the C5 position) and the carbon atom at the C5 position of the thiazole ring, as well as the adjacent C4 carbon, confirming the substitution pattern. Similarly, correlations between the ring proton and various ring carbons would solidify the assignment of all atoms within the heterocyclic structure. However, specific experimental 2D NMR data for this compound is not extensively available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the compound's elemental composition (C₄H₄N₂O₂S).

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation, providing valuable structural clues. The fragmentation pattern of nitro-aromatic compounds often involves the loss of the nitro group (NO₂) or parts thereof (e.g., NO, O). For thiazole derivatives, cleavage of the ring is a common fragmentation pathway. A plausible fragmentation pathway for this compound could involve initial cleavages such as the loss of the nitro group [M-NO₂]⁺ or cleavage of the thiazole ring. The study of related nitro-thiazole compounds shows that molecular ions can undergo complex rearrangements and cleavages, yielding fragments that are indicative of the substituent positions. nih.gov

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (Proposed) | Description |

|---|---|---|

| [C₄H₄N₂O₂S]⁺ | 160.00 | Molecular Ion (M⁺) |

| [C₄H₄NS]⁺ | 114.01 | Loss of NO₂ |

| [C₃H₄NS]⁺ | 86.01 | Ring fragmentation |

| [CH₃CN]⁺ | 41.03 | Ring fragmentation |

Note: This table is based on general fragmentation patterns and requires experimental verification for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and crystal packing.

By obtaining a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can reveal its exact molecular geometry. This technique would confirm the planarity of the 1,2-thiazole ring and determine the precise spatial orientation of the methyl and nitro substituents. Crystallographic data from related heterocyclic compounds, such as other substituted thiazoles and nitroimidazoles, provide benchmarks for expected bond lengths and angles. nih.govtsijournals.comnih.gov For example, the C-NO₂ bond length and the geometry of the nitro group relative to the ring are key parameters that influence the electronic properties and reactivity of the molecule.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.8030 (15) |

| b (Å) | 8.2750 (16) |

| c (Å) | 8.3596 (16) |

| α (°) | 100.945 (8) |

| β (°) | 92.379 (8) |

| γ (°) | 105.911 (7) |

| Volume (ų) | 507.15 (17) |

Data from a related nitro-imidazole thiadiazole compound, C₇H₈N₆O₂S, for illustrative purposes. nih.gov

Electronic Spectroscopy: UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The thiazole ring is an aromatic system, and the presence of the electron-withdrawing nitro group and the electron-donating methyl group would influence the energy of these transitions and thus the absorption maxima (λ_max). scielo.org.za The conjugation between the nitro group and the thiazole ring is expected to result in absorption bands at longer wavelengths compared to the unsubstituted thiazole. researchgate.netumaine.edu Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the energies and nature of the electronic transitions. scielo.org.za

Microscopic and Elemental Analysis Techniques (e.g., FESEM, EDX)

While primarily used for materials characterization, Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can provide information on the morphology and elemental composition of crystalline or powdered samples of this compound. FESEM would reveal the crystal habit and surface features of the synthesized material at high resolution. Coupled with FESEM, EDX analysis would provide a qualitative and quantitative assessment of the elements present (Carbon, Nitrogen, Oxygen, Sulfur), further confirming the compound's elemental makeup in the bulk sample.

Computational Chemistry and Theoretical Studies on 5 Methyl 4 Nitro 1,2 Thiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic and geometric properties of various molecules, including thiazole (B1198619) derivatives. irjweb.com DFT calculations offer a balance between accuracy and computational cost, making them a suitable tool for investigating the intricacies of molecular systems.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of thiazole, this process is crucial for determining bond lengths, bond angles, and dihedral angles that define the molecular structure.

Theoretical calculations, often employing the B3LYP functional with a 6-31G(d) or similar basis set, are used to achieve an optimized geometry. inpressco.comresearchgate.netscirp.org For 5-Methyl-4-nitro-1,2-thiazole, the thiazole ring is expected to be largely planar, a common feature for aromatic heterocyclic systems. The methyl and nitro substituents, however, can exhibit rotational freedom. Conformational analysis would explore the rotational barriers of the methyl group and the nitro group relative to the thiazole ring to identify the lowest energy conformer. Studies on related nitro-substituted heterocyclic compounds have shown that the nitro group may be slightly twisted out of the plane of the ring in the most stable conformation. researchgate.net

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Angstroms/Degrees) |

| C4-N(nitro) Bond Length | ~1.45 Å |

| N(nitro)-O Bond Length | ~1.22 Å |

| C5-C(methyl) Bond Length | ~1.50 Å |

| Thiazole Ring Bond Lengths | C=N: ~1.32 Å, C-S: ~1.77 Å, C-C: ~1.37 Å |

| Thiazole Ring Bond Angles | Varying between 108° and 115° |

| Dihedral Angle (Ring-NO2) | Small, indicating near planarity |

Note: These are estimated values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for this molecule.

The choice of the functional and basis set is a critical aspect of any DFT study, as it directly influences the accuracy of the results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting molecular geometries and electronic properties for a broad range of organic molecules. scirp.orgdntb.gov.ua

The 6-31G(d) basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms. inpressco.com These polarization functions are important for describing the anisotropic shape of the electron density around atoms in molecules, leading to more accurate geometries and energies. For more refined calculations, larger basis sets such as 6-311++G(d,p) may be employed, which include diffuse functions (++) to better describe weakly bound electrons and polarization functions on hydrogen atoms (p). dntb.gov.ua The selection of the appropriate functional and basis set is often a compromise between desired accuracy and available computational resources.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. mdpi.com The spatial distribution of these orbitals provides insight into the reactive sites of a molecule.

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur atom and the C=C double bond, which are electron-rich regions. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitro group and the N=C bond of the thiazole ring. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack at the sites with high HOMO density.

Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 |

Note: These values are estimations based on DFT calculations of similar nitroaromatic heterocyclic compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable.

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the thiazole ring of this compound is expected to influence the HOMO-LUMO gap. The nitro group generally lowers the energy of the LUMO, while the methyl group tends to raise the energy of the HOMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that this compound is a moderately reactive molecule.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to further quantify the reactivity of a molecule. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.

Interactive Table: Calculated Quantum Chemical Parameters for this compound

| Parameter | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 - 7.0 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 2.5 - 3.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.25 - 5.25 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.5 - 2.0 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.25 - 0.33 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 4.5 - 8.6 eV | A measure of the electrophilic power of a molecule. |

Note: These values are derived from the estimated HOMO and LUMO energies and provide a theoretical framework for understanding the reactivity of this compound.

These quantum chemical descriptors collectively suggest that this compound possesses a significant electrophilic character, primarily due to the electron-withdrawing nature of the nitro group. The molecule's moderate hardness and softness values indicate a balance between stability and reactivity.

Hardness, Softness, and Electronegativity Calculations

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) are crucial for understanding the stability and reactivity of a molecule. These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO energy gap generally corresponds to a hard, less reactive molecule.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

The values for these descriptors are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). Theoretical calculations on various thiazole derivatives have shown that these quantum chemical parameters are effective in predicting molecular behavior. For this compound, the presence of the electron-withdrawing nitro group is expected to increase its electronegativity and hardness compared to the unsubstituted thiazole.

Table 1: Illustrative Global Reactivity Descriptors Calculated from Molecular Orbital Energies

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Measures the molecule's reactivity. |

Dipole Moment Determinations

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of charge. Computational methods, particularly DFT, are widely used to calculate the dipole moment, which depends on both the molecular geometry and the electronic properties of the substituents. In this compound, the strong electron-withdrawing nitro group and the electron-donating methyl group, combined with the inherent asymmetry of the thiazole ring, are expected to result in a significant permanent dipole moment. This polarity influences the molecule's solubility and its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and bonding within a molecule, providing a chemically intuitive picture of its electronic structure.

Charge Delocalization and Hyperconjugative Interactions

Hyperconjugation involves charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant hyperconjugative interactions are anticipated, including:

Delocalization of electron density from the lone pair orbitals of the sulfur (S) and nitrogen (N) atoms of the thiazole ring into the antibonding orbitals of the nitro group (π* N-O).

Interactions involving the π-orbitals of the thiazole ring and the p-orbitals of the nitro group, leading to extended conjugation.

Hyperconjugation from the σ(C-H) bonds of the methyl group into adjacent antibonding orbitals.

Table 2: Representative NBO Analysis of Hyperconjugative Interactions in a Substituted Thiazole System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N6 | π* C1-S4 | 25.8 | Lone Pair -> π |

| LP(1) S4 | σ C1-N6 | 5.4 | Lone Pair -> σ |

| π C2-C3 | π C1-N6 | 18.2 | π -> π |

| σ C7-H8 | σ C2-C7 | 4.9 | σ -> σ* |

Data based on analogous interactions in 4-Methyl-5-thiazoleethanol, illustrating the types of interactions expected. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

The presence of both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the thiazole ring makes this compound a classic "push-pull" system, prone to Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density is expected to shift from the methyl group and thiazole ring (donor fragment) to the nitro group (acceptor fragment). NBO analysis helps quantify this phenomenon by calculating the natural atomic charges on each atom, showing a net negative charge accumulation on the nitro group and a net positive charge on the thiazole-methyl moiety. This ICT character is fundamental to the molecule's potential nonlinear optical properties.

Spectroscopic Property Simulations

Computational chemistry is a vital partner in the analysis of spectroscopic data. Theoretical simulations of vibrational spectra can aid in the assignment of experimental bands.

Theoretical Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. The results of these calculations are often systematically higher than the frequencies observed in experimental FT-IR and Raman spectra due to the neglect of anharmonicity and basis set limitations. To improve accuracy, calculated frequencies are typically multiplied by a scaling factor.

For this compound, key vibrational modes that can be predicted and compared with experimental data include:

NO₂ Group Vibrations : Strong asymmetric and symmetric stretching bands.

Thiazole Ring Vibrations : Characteristic ring stretching and deformation modes.

CH₃ Group Vibrations : Symmetric and asymmetric stretching and bending modes.

Studies on related nitro- and methyl-substituted thiazole derivatives have shown good agreement between scaled theoretical frequencies and experimental FT-IR spectra, allowing for confident vibrational assignments. researchgate.netresearchgate.net

Table 3: Comparison of Representative Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Assignment | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | ~1520-1560 | ~1535 |

| NO₂ Symmetric Stretch | ~1340-1370 | ~1350 |

| Thiazole Ring C=N Stretch | ~1590-1610 | ~1600 |

| Thiazole Ring Stretch | ~1410-1440 | ~1420 |

| CH₃ Asymmetric Stretch | ~2960-2980 | ~2970 |

Frequencies are typical values for molecules containing these functional groups and serve for illustrative purposes.

NMR Chemical Shift Predictions (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental data assignment. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors.

The GIAO method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) relative to a standard reference, such as Tetramethylsilane (TMS), allowing for direct comparison with experimental spectra. For this compound, this process would involve first optimizing the molecule's geometry at a selected level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)). Following optimization, the GIAO calculation would be performed to obtain the isotropic shielding constants for each hydrogen and carbon atom.

A comparison between the theoretically predicted and experimentally measured chemical shifts can confirm the structural assignment of this compound. While specific computational studies detailing these predictions for this compound are not widely available in published literature, the table below illustrates how such predicted data would be presented.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method. (Note: The values below are illustrative placeholders, as specific published computational data for this molecule were not found.)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C3 | Value | H3 | Value |

| C4 | Value | CH₃ Protons | Value |

| C5 | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Understanding the electronic transitions of a molecule is key to interpreting its ultraviolet-visible (UV-Vis) absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules by calculating the energies of their excited states. chemeo.com

For this compound, a TD-DFT calculation would be performed on its previously optimized ground-state geometry. The calculation yields the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. These calculations can also provide insights into the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, by analyzing the molecular orbitals involved.

This theoretical spectrum can be compared with experimental UV-Vis data to validate the computational model and to help assign the observed absorption bands to specific electronic transitions within the molecule. Although detailed TD-DFT results for this compound are not readily found in scientific literature, the following table provides a template for how such data would be reported.

Table 2: Predicted Electronic Absorption Properties of this compound via TD-DFT. (Note: The values below are illustrative placeholders, as specific published computational data for this molecule were not found.)

| Excitation Energy (eV) | Wavelength λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Value | Value | Value | HOMO -> LUMO |

| Value | Value | Value | HOMO-1 -> LUMO |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

For this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have an excess of electrons and a negative electrostatic potential. They are characteristic of sites prone to attack by electrophiles. In this compound, these regions would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring.

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential. They indicate sites susceptible to nucleophilic attack. Positive potentials are often found around hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

By identifying the electron-rich and electron-poor regions, the MEP map provides a clear, qualitative prediction of the molecule's reactive behavior, which is crucial for understanding its chemical properties and potential interactions. nih.govresearchgate.net

Thermochemical Properties Determination

Computational methods, particularly DFT, can be used to calculate key thermochemical properties of a molecule in its gaseous state. These calculations are typically performed as part of the frequency analysis after geometry optimization. For this compound, these theoretical calculations would provide fundamental thermodynamic data essential for understanding its stability and behavior in chemical reactions.

Key thermochemical properties that can be determined include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.

Enthalpy (H): The total heat content of the system. DFT calculations can provide the standard enthalpy of formation (ΔHf°).

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These parameters are calculated at a standard temperature and pressure (typically 298.15 K and 1 atm) and are vital for predicting reaction equilibria and kinetics. While specific calculated values for this compound are not available in the cited literature, the table below shows how such data would typically be presented.

Table 3: Calculated Thermochemical Properties for this compound. (Note: The values below are illustrative placeholders, as specific published computational data for this molecule were not found.)

| Thermodynamic Parameter | Calculated Value | Units |

|---|---|---|

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Standard Enthalpy of Formation (ΔHf°) | Value | kcal/mol |

| Standard Entropy (S°) | Value | cal/mol·K |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The provided structure presumes a significant body of research exists for this specific compound across various applications in advanced materials and as a chemical intermediate. However, extensive searches have revealed a lack of documented research for "this compound" in these specific contexts.

The areas outlined, including its role as a precursor for complex heterocyclic systems, its use in pharmaceutical and agrochemical development, and its application in functional materials like MOFs, luminescent materials, and organic electronics, are well-documented for the broader class of thiazole derivatives. Specifically, complex and fused thiazole systems such as thiazolo[5,4-d]thiazole (B1587360) are prominent in research concerning luminescent materials and metal-organic frameworks. Similarly, the thiazole ring, in general, is a well-established scaffold in medicinal and agrochemical chemistry.

However, there is no specific information available in the public domain that details the synthesis, development, or application of This compound for the roles explicitly mentioned in the requested article structure. Therefore, generating a thorough, informative, and scientifically accurate article solely on this compound as instructed is not feasible. To do so would require fabricating information, which is contrary to the core principles of scientific accuracy.

Applications of 5 Methyl 4 Nitro 1,2 Thiazole and Its Derivatives in Advanced Materials and Chemical Intermediates

Functional Materials Development

Development of Chromogenic Reagents for Analytical Applications

While direct applications of 5-methyl-4-nitro-1,2-thiazole as a chromogenic reagent are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable precursor for the synthesis of highly sensitive chromogenic reagents. The presence of the nitro group and the thiazole (B1198619) ring system are key features that can be chemically modified to yield compounds with significant chromogenic properties.

One of the most promising applications lies in the development of thiazolylazo dyes. These dyes are a class of organic compounds that have been recognized for their utility as chromogenic reagents in the spectrophotometric and extraction-photometric determination of various metal ions rsc.orgresearchgate.net. The general synthesis of these dyes involves the diazotization of a heterocyclic amine followed by coupling with a phenolic or naphtholic compound rsc.org.

In the context of this compound, a potential synthetic route to a novel chromogenic reagent would first involve the reduction of the nitro group to an amino group, yielding 5-methyl-1,2-thiazol-4-amine. This amine can then be diazotized and coupled with a suitable coupling agent, such as resorcinol (B1680541) or 2-naphthol, to produce a thiazolylazo dye. The resulting dye's chromogenic response to specific metal ions would depend on the nature of the coupling agent and the coordination properties of the thiazole ring and the azo group.

The sensitivity and selectivity of such newly synthesized chromogenic reagents would need to be thoroughly investigated. Key parameters for evaluation would include the molar absorptivity of the metal-dye complex, the optimal pH range for complex formation, the stoichiometry of the complex, and the interference from other ions. The table below outlines the potential steps and considerations for developing a chromogenic reagent from this compound.

| Step | Description | Key Considerations |

| 1. Reduction | Reduction of the nitro group on this compound to an amino group to form 5-methyl-1,2-thiazol-4-amine. | Selection of an appropriate reducing agent to selectively reduce the nitro group without affecting the thiazole ring. |

| 2. Diazotization | Conversion of the primary aromatic amine (5-methyl-1,2-thiazol-4-amine) into a diazonium salt using nitrous acid. | Careful control of temperature and pH to ensure the stability of the diazonium salt. |

| 3. Coupling | Reaction of the diazonium salt with a coupling agent (e.g., a phenol (B47542) or naphthol derivative) to form an azo dye. | The choice of coupling agent will determine the spectral properties and selectivity of the final chromogenic reagent. |

| 4. Characterization | Spectroscopic analysis (UV-Vis, IR, NMR, Mass Spectrometry) to confirm the structure of the synthesized dye. | --- |

| 5. Analytical Application Studies | Investigation of the chromogenic response of the synthesized dye towards various metal ions, including determination of sensitivity, selectivity, and optimal reaction conditions. | --- |

The development of such novel chromogenic reagents derived from this compound could offer new analytical methods for the detection and quantification of trace metal ions in various environmental and biological samples.

Environmental Considerations in Research and Development

The increasing focus on sustainable and environmentally friendly chemical processes necessitates a thorough evaluation of the environmental impact of chemical compounds and their synthetic routes. For this compound, this involves understanding its reactivity and degradation pathways, as well as embracing green chemistry principles in its synthesis and the synthesis of its derivatives.

Understanding Reactivity and Degradation Pathways for Sustainable Chemical Processes

Nitroaromatic compounds, the class to which this compound belongs, are known for their potential environmental persistence and toxicity nih.gov. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation nih.gov. Therefore, understanding the potential degradation pathways of this compound is crucial for developing sustainable chemical processes and for bioremediation strategies in case of environmental release.

Microbial degradation is a key mechanism for the breakdown of nitroaromatic compounds in the environment nih.govasm.org. Both aerobic and anaerobic microorganisms have been shown to metabolize these compounds through various pathways slideshare.net.

Potential Aerobic Degradation Pathways:

Dioxygenase-mediated attack: Enzymes can introduce hydroxyl groups onto the thiazole ring, leading to ring cleavage and subsequent mineralization.

Monooxygenase-mediated denitrification: An oxygen atom can be inserted, leading to the elimination of the nitro group as nitrite.

Reduction of the nitro group: The nitro group can be enzymatically reduced to a hydroxylamino or amino group, which may then undergo further transformations.

Potential Anaerobic Degradation Pathways:

Nitroreduction: Under anaerobic conditions, the primary degradation step is typically the reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates nih.gov. The resulting amine may be more amenable to further degradation or may pose different environmental concerns.